REACTION_CXSMILES
|
[OH:1][C:2]1[C:9]([C:10]([CH3:13])([CH3:12])[CH3:11])=[CH:8][C:5]([CH2:6]O)=[CH:4][C:3]=1[C:14]([CH3:17])([CH3:16])[CH3:15].[ClH:18]>CCCCCC>[OH:1][C:2]1[C:9]([C:10]([CH3:13])([CH3:12])[CH3:11])=[CH:8][C:5]([CH2:6][Cl:18])=[CH:4][C:3]=1[C:14]([CH3:17])([CH3:16])[CH3:15]
|
Name
|
|
Quantity
|
176 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C=C(CO)C=C1C(C)(C)C)C(C)(C)C
|
Name
|
|
Quantity
|
240 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Type
|
CUSTOM
|
Details
|
stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to separate
|
Type
|
WASH
|
Details
|
the hexane phase washed twice with water
|
Type
|
EXTRACTION
|
Details
|
The dried hexane was then extracted with magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
Rotofilm evaporation
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C=C(CCl)C=C1C(C)(C)C)C(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 168 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |